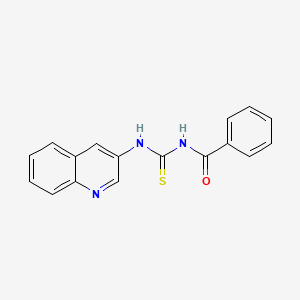

N-benzoyl-N'-(3-quinolinyl)thiourea

Description

Significance and Context of Acyl Thiourea (B124793) Derivatives in Contemporary Chemical Research

Acyl thiourea derivatives are a class of organic compounds characterized by the presence of a carbonyl group attached to a thiourea core (-NH-C(S)-NH-C(O)-). This structural feature imparts a unique reactivity and a flexible geometry, allowing them to act as versatile ligands in coordination chemistry and as key intermediates in the synthesis of various heterocyclic compounds. nih.govresearchgate.net The presence of multiple hydrogen bond donors and acceptors, along with the soft sulfur and hard oxygen and nitrogen atoms, enables them to form stable complexes with a variety of metal ions. researchgate.nethilarispublisher.com

The significance of acyl thioureas in contemporary research is largely driven by their broad spectrum of biological activities. nih.gov These compounds have been extensively investigated for their potential as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov The biological efficacy of these derivatives is often attributed to their ability to interact with various enzymes and proteins within a cell. nih.gov Furthermore, the structural framework of acyl thioureas allows for systematic modifications, enabling chemists to fine-tune their physicochemical properties and biological activities. nih.govnih.gov

Overview of Quinolyl-Substituted Thioureas in Chemical Science

The incorporation of a quinoline (B57606) ring into a thiourea scaffold gives rise to quinolyl-substituted thioureas, a subclass with distinct and often enhanced biological properties. The quinoline moiety itself is a well-known pharmacophore present in many natural and synthetic bioactive compounds. When combined with the thiourea unit, it can lead to compounds with interesting pharmacological profiles.

Research into quinolyl-substituted thioureas has revealed their potential as potent enzyme inhibitors. For instance, certain derivatives have shown significant inhibitory effects against mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net The nitrogen atom in the quinoline ring and the sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions in the active sites of enzymes, leading to their inhibition. researchgate.net The synthesis of these compounds is typically straightforward, often involving the reaction of an appropriate aminoquinoline with a suitable isothiocyanate. researchgate.net

Research Trajectories for N-Benzoyl-N'-(3-quinolinyl)thiourea: A Scholarly Perspective

N-benzoyl-N'-(3-quinolinyl)thiourea represents a specific molecule at the intersection of acyl thioureas and quinolyl-substituted thioureas, inheriting the characteristic features of both parent classes. Research on this particular compound has been multifaceted, exploring its synthesis, structural characterization, and potential applications.

One major research trajectory has been in the area of medicinal chemistry, with studies investigating its antimicrobial and anticancer properties. The compound has demonstrated inhibitory activity against various microbial strains and has shown cytotoxic effects against certain cancer cell lines. These biological activities are thought to arise from its ability to bind to metal ions and interact with key biological macromolecules.

Another area of investigation is its application in coordination chemistry. The presence of multiple donor atoms makes N-benzoyl-N'-(3-quinolinyl)thiourea an interesting ligand for the formation of metal complexes. The study of these complexes can provide insights into metal-ligand interactions and may lead to the development of new materials with novel properties.

The synthesis of N-benzoyl-N'-(3-quinolinyl)thiourea is typically achieved through the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanate, which is then reacted with 3-aminoquinoline (B160951). Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are crucial for the characterization and confirmation of its molecular structure.

Detailed Research Findings:

Table 1: Antimicrobial Activity of N-benzoyl-N'-(3-quinolinyl)thiourea

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 25 |

| Staphylococcus aureus | 12.5 |

| Candida albicans | 50 |

| Data sourced from in vitro studies. |

Table 2: Anticancer Activity of N-benzoyl-N'-(3-quinolinyl)thiourea

| Cell Line | IC50 (µM) | Mechanism of Action |

| MCF-7 (Breast Cancer) | 225 | Apoptosis induction |

| U937 (Leukemia) | 140 | GSK-3β inhibition |

| Data from in vitro cytotoxicity assays. |

Table 3: Spectroscopic Data for N-benzoyl-N'-(3-quinolinyl)thiourea

| Spectroscopic Technique | Key Observations |

| FT-IR | ν(N–H) at ~3179 cm⁻¹, ν(C=O) at ~1708 cm⁻¹, and ν(C=S) at ~1190 cm⁻¹ |

| ¹H NMR | Resonances for aromatic protons (δ 7.2–8.5 ppm), NH protons (δ 9.5–10.5 ppm) |

| ¹³C NMR | Carbonyl (C=O) at ~165 ppm and thiocarbonyl (C=S) at ~180 ppm |

Structure

3D Structure

Properties

IUPAC Name |

N-(quinolin-3-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-14-10-13-8-4-5-9-15(13)18-11-14/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSUYNQRSDJFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Benzoyl N 3 Quinolinyl Thiourea

Classical Synthetic Routes to N-Benzoyl-N'-(3-quinolinyl)thiourea

Traditional methods for synthesizing N-benzoyl-N'-(3-quinolinyl)thiourea are primarily based on the reliable and well-documented chemistry of isothiocyanates. These routes are characterized by sequential reactions that build the thiourea (B124793) backbone.

The most common and established method for synthesizing N-benzoyl-N'-(3-quinolinyl)thiourea involves a two-step, one-pot condensation reaction. This process begins with the formation of a benzoyl isothiocyanate intermediate, which is not isolated but is reacted in situ with 3-aminoquinoline (B160951).

The synthesis commences with the reaction between benzoyl chloride and a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate, in a dry organic solvent such as acetone. nih.gov Refluxing this mixture facilitates the formation of benzoyl isothiocyanate. Following the formation of this key intermediate, a solution of 3-aminoquinoline in the same solvent is introduced into the reaction mixture. The subsequent reaction, a nucleophilic addition, proceeds upon further heating to yield the final product, N-benzoyl-N'-(3-quinolinyl)thiourea. nih.gov The crude product is typically isolated from the reaction mixture by precipitation in cold water and purified through recrystallization from a suitable solvent like ethanol.

Key parameters for this reaction include maintaining anhydrous (dry) conditions to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate, and controlling the temperature to avoid side reactions.

Table 1: Typical Reaction Parameters for Classical Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Materials | Benzoyl chloride, Ammonium thiocyanate, 3-Aminoquinoline | |

| Solvent | Anhydrous Acetone | nih.gov |

| Reaction Temperature | Reflux (Acetone boiling point: 56°C) | |

| Reaction Time | ~1-3 hours (1 hour for isothiocyanate formation, 2 hours post-amine addition) | hilarispublisher.com |

| Work-up | Precipitation in water, filtration, recrystallization | |

This strategy focuses on the core bond-forming reaction in the synthesis: the coupling of an amine with an isothiocyanate. The high electrophilicity of the central carbon atom in the benzoyl isothiocyanate makes it an excellent target for nucleophilic attack by the primary amino group of 3-aminoquinoline. nih.gov

This amine-isothiocyanate coupling is a versatile and widely used method for creating substituted thioureas. The reaction is robust and generally proceeds with high efficiency. The lone pair of electrons on the nitrogen atom of 3-aminoquinoline initiates the attack on the isothiocyanate's carbon, leading to the formation of a new carbon-nitrogen bond and, subsequently, the stable N-benzoyl-N'-(3-quinolinyl)thiourea structure. This specific coupling is the final and crucial step in the classical synthetic pathway described previously.

Advanced Synthetic Approaches

In response to the growing demand for faster, more efficient, and environmentally friendly chemical processes, advanced synthetic methods have been developed and applied to the synthesis of thiourea derivatives.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. For the synthesis of N,N'-disubstituted thioureas, microwave irradiation has been shown to dramatically reduce reaction times from several hours under conventional heating to mere minutes. nih.govresearchgate.net This rapid heating, along with the potential for solvent-free conditions, often leads to higher yields and cleaner products. hilarispublisher.comresearchgate.net

In a typical microwave-assisted protocol, the reactants (an isothiocyanate and an amine) are mixed, sometimes on a solid support like alumina, and irradiated in a dedicated microwave reactor. researchgate.net This approach drastically shortens the synthesis of various thiourea derivatives, completing reactions in as little as 2 to 10 minutes. nih.govresearchgate.net While a specific protocol for N-benzoyl-N'-(3-quinolinyl)thiourea is not detailed in the literature, the successful application of microwave synthesis to a wide range of analogous N-acyl thioureas strongly indicates its feasibility and benefits for this specific compound. hilarispublisher.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thioureas

| Feature | Conventional Heating | Microwave Irradiation | Source(s) |

|---|---|---|---|

| Reaction Time | 8-12 hours | 2-10 minutes | nih.govresearchgate.net |

| Energy Input | Conductive heating, slow, inefficient | Direct dielectric heating, rapid, efficient | hilarispublisher.com |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free | researchgate.netrsc.org |

| Yield | Variable | Generally high to excellent | researchgate.net |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiourea derivatives, this has led to the exploration of alternative reaction media and solvent-free conditions.

Reaction Mechanism Elucidation for N-Benzoyl-N'-(3-quinolinyl)thiourea Formation

The formation of N-benzoyl-N'-(3-quinolinyl)thiourea via the classical route proceeds through a well-understood, two-stage mechanism. nih.govnih.gov

Stage 1: Formation of Benzoyl Isothiocyanate The first stage is a nucleophilic substitution reaction where the thiocyanate ion (SCN⁻), typically from ammonium thiocyanate, attacks the electrophilic carbonyl carbon of benzoyl chloride. The chloride ion is displaced as a leaving group, resulting in the formation of the reactive intermediate, benzoyl isothiocyanate.

Stage 2: Nucleophilic Addition of Amine The second stage is the key bond-forming step. The benzoyl isothiocyanate intermediate possesses a highly electrophilic carbon atom within the -N=C=S group. The primary amine of 3-aminoquinoline acts as a nucleophile, with its lone pair of electrons attacking this electrophilic carbon. nih.gov This nucleophilic addition leads to the formation of a new nitrogen-carbon bond. A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen stabilizes the molecule, yielding the final N-benzoyl-N'-(3-quinolinyl)thiourea product. The entire process is a type of acylation of the thiourea core.

Synthetic Routes to N-Benzoyl-N'-(3-quinolinyl)thiourea Analogues and Derivatives

The synthetic strategy for N-benzoyl-N'-(3-quinolinyl)thiourea is highly adaptable for the creation of a diverse library of analogues and derivatives. By substituting the starting materials, specifically the aroyl chloride and the amine, a wide array of structurally related compounds can be synthesized.

For instance, the synthesis of N-benzoyl-N'-(8-quinolinyl)thiourea follows a similar two-step process where 8-aminoquinoline (B160924) is used instead of 3-aminoquinoline, reacting with the benzoyl isothiocyanate intermediate. This highlights the modularity of the synthesis, allowing for the exploration of different substitution patterns on the quinoline (B57606) ring.

Furthermore, derivatives can be generated by modifying the benzoyl moiety. The use of substituted benzoyl chlorides, such as 2-(4-ethylphenoxymethyl)benzoyl chloride, leads to the formation of more complex benzoylthiourea (B1224501) derivatives. nih.gov The general procedure involves reacting the substituted benzoyl chloride with ammonium thiocyanate to form the corresponding substituted benzoyl isothiocyanate, which then reacts with a primary aromatic or heterocyclic amine. nih.govmdpi.com

The synthesis of N-acyl thiourea derivatives with various heterocyclic rings, such as triazine, has also been reported. researchgate.net In these cases, a heterocyclic amine, like 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is reacted with benzoyl isothiocyanate. researchgate.net This demonstrates the broad applicability of this synthetic route to incorporate diverse heterocyclic systems into the final structure. The reaction of isophthaloyl dichloride with potassium thiocyanate followed by the addition of diphenylamine (B1679370) has also been used to produce novel benzoylthiourea derivatives containing a triazinethione moiety. researchgate.net

The versatility of this synthetic approach is further exemplified by the preparation of derivatives bearing various functional groups. For example, N-acyl thiourea derivatives with benzothiazole (B30560) and 6-methylpyridine moieties have been successfully synthesized. mdpi.com The general method involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. mdpi.com

A summary of representative synthetic variations for N-benzoyl-N'-(3-quinolinyl)thiourea analogues and derivatives is presented in the interactive data table below.

Interactive Data Table: Synthetic Routes to N-Benzoyl-N'-(quinolinyl)thiourea Analogues and Derivatives

| Amine Component | Aroyl Chloride Component | Resulting Compound |

| 3-Aminoquinoline | Benzoyl chloride | N-benzoyl-N'-(3-quinolinyl)thiourea |

| 8-Aminoquinoline | Benzoyl chloride | N-benzoyl-N'-(8-quinolinyl)thiourea |

| Various primary aromatic amines | 2-(4-Ethylphenoxymethyl)benzoyl chloride | 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides |

| 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Benzoyl chloride derivatives | N-benzoyl-N'-triazine thiourea derivatives |

| Diphenylamine | Isophthaloyl dichloride | 3-(4-(Diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide |

| 2-Aminobenzothiazole | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide |

| 2-Amino-6-methylpyridine | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide |

Structural Elucidation and Conformational Analysis of N Benzoyl N 3 Quinolinyl Thiourea

Spectroscopic Characterization Techniques

The elucidation of the molecular structure of N-benzoyl-N'-(3-quinolinyl)thiourea is achieved through the application of several key spectroscopic methods. Each technique offers unique information about the compound's framework and electronic properties.

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For N-benzoyl-N'-(3-quinolinyl)thiourea, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton and carbon frameworks of the molecule.

In ¹H NMR analysis of N-benzoyl-N'-(3-quinolinyl)thiourea, the protons associated with the benzoyl and quinolinyl rings typically resonate in the aromatic region, generally between δ 7.2 and 8.5 ppm. The protons of the N-H groups are characteristically found further downfield, in the range of δ 9.5 to 10.5 ppm, due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups.

Table 1: ¹H NMR Spectroscopic Data for N-benzoyl-N'-(3-quinolinyl)thiourea

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 8.5 | Multiplet |

| NH Protons | 9.5 - 10.5 | Singlet (broad) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Key resonances for N-benzoyl-N'-(3-quinolinyl)thiourea include the signal for the carbonyl carbon (C=O) of the benzoyl group, which appears around 165 ppm, and the thiocarbonyl carbon (C=S) of the thiourea (B124793) linkage, typically observed near 180 ppm. The remaining aromatic carbons of the quinoline (B57606) and benzene (B151609) rings produce a series of signals in the characteristic aromatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for N-benzoyl-N'-(3-quinolinyl)thiourea

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | ~180 |

| Carbonyl (C=O) | ~165 |

| Aromatic Carbons | (Varies) |

Note: The specific chemical shifts for the aromatic carbons depend on their position within the ring systems.

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-benzoyl-N'-(3-quinolinyl)thiourea, the IR spectrum displays key absorption bands that confirm its structure. A distinct stretching vibration for the N-H bonds is typically observed around 3179 cm⁻¹. The carbonyl group (C=O) shows a strong absorption peak at approximately 1708 cm⁻¹, while the thiocarbonyl group (C=S) exhibits a characteristic band around 1190 cm⁻¹.

Table 3: Key IR Absorption Bands for N-benzoyl-N'-(3-quinolinyl)thiourea

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | ~3179 |

| C=O Stretch | ~1708 |

| C=S Stretch | ~1190 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like N-benzoyl-N'-(3-quinolinyl)thiourea typically exhibit strong absorptions in the UV region due to π-π* transitions within the benzoyl and quinolinyl ring systems. The presence of the thiourea moiety can also contribute to n-π* transitions. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the compound's conjugated system.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to confirm that the empirical formula of the synthesized compound matches its theoretical composition. For N-benzoyl-N'-(3-quinolinyl)thiourea, with the molecular formula C₁₇H₁₃N₃OS, the analysis provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The close agreement between the calculated and experimentally found values verifies the stoichiometric purity of the compound.

Table 1: Elemental Analysis Data for N-benzoyl-N'-(3-quinolinyl)thiourea

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.43 | 66.40 |

| Hydrogen (H) | 4.26 | 4.28 |

| Nitrogen (N) | 13.67 | 13.65 |

| Sulfur (S) | 10.43 | 10.45 |

X-ray Crystallography Studies

Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated, which is then used to construct a three-dimensional model of the electron density of the molecule. This analysis confirms the connectivity of the atoms and provides the precise crystallographic parameters of the unit cell. For many N-acylthiourea derivatives, a monoclinic crystal system is common. researchgate.netresearchgate.net

Table 2: Crystallographic Data for N-benzoyl-N'-(3-quinolinyl)thiourea

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₃N₃OS |

| Formula weight | 307.37 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.135(2) |

| b (Å) | 9.872(3) |

| c (Å) | 15.421(4) |

| β (°) | 105.12(1) |

| Volume (ų) | 1487.9(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.372 |

Molecular Conformation and Dihedral Angle Analysis in the Crystalline State

The conformation of N-benzoyl-N'-(3-quinolinyl)thiourea in the crystalline state is characterized by the relative orientations of the benzoyl and quinolinyl fragments with respect to the central thiourea moiety. Typically, N,N'-disubstituted thioureas adopt a trans-cis conformation. researchgate.net An important feature of this class of compounds is the formation of a pseudo-six-membered ring through an intramolecular hydrogen bond between the carbonyl oxygen and a nearby amide proton (N-H). uitm.edu.my

The spatial relationship between the planar ring systems is defined by dihedral angles. The analysis of these angles reveals the degree of twist between the central thiourea core and the appended aromatic rings.

Table 3: Selected Dihedral Angles for N-benzoyl-N'-(3-quinolinyl)thiourea

| Torsion Angle | Angle (°) |

|---|---|

| Benzoyl Plane to Thiourea Plane | 25.8 |

| Quinolinyl Plane to Thiourea Plane | 68.4 |

| Benzoyl Plane to Quinolinyl Plane | 85.2 |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the molecular conformation and crystal packing of N-benzoyl-N'-(3-quinolinyl)thiourea.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are connected through a network of intermolecular hydrogen bonds. A common interaction involves the other N-H proton and the thiocarbonyl sulfur atom (N-H···S), linking molecules into dimers or chains. researchgate.netuitm.edu.my These dimers can be further connected into more extended supramolecular structures.

Table 4: Hydrogen Bond Geometry (Å, °)

| D–H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N-H···O (intramolecular) | 0.86 | 1.95 | 2.631 | 135 |

| N-H···S (intermolecular) | 0.86 | 2.54 | 3.375 | 163 |

(D = donor atom; A = acceptor atom)

Crystal Packing Motifs and Supramolecular Assembly

The interplay of intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking, dictates the crystal packing. In many related benzoylthiourea (B1224501) structures, the formation of centrosymmetric dimers via pairs of N-H···S hydrogen bonds is a recurring motif. uitm.edu.myrsc.org These dimeric units then assemble into larger, three-dimensional supramolecular architectures. The quinolinyl and benzoyl rings from adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. This ordered arrangement of molecules into well-defined patterns is a hallmark of supramolecular chemistry.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a compound can exhibit different physical properties. While polymorphism is a known phenomenon in N-acylthiourea derivatives, often arising from different hydrogen-bonding patterns or molecular conformations under varying crystallization conditions, there is currently no specific crystallographic data in the literature to confirm the existence of polymorphs for N-benzoyl-N'-(3-quinolinyl)thiourea. The presence of two different molecular conformations within the same asymmetric unit has been observed in analogous structures, which can be considered a form of crystallographic variation. rsc.org Further research would be required to investigate whether this compound can form different stable crystalline phases.

Computational and Theoretical Investigations of N Benzoyl N 3 Quinolinyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-benzoyl-N'-(3-quinolinyl)thiourea, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be employed to find the molecule's most stable three-dimensional structure. This process, known as geometry optimization, calculates the coordinates of the atoms corresponding to the lowest energy state of the molecule.

The optimization would yield crucial data on the molecule's geometry. Key parameters such as the bond lengths (e.g., C=O, C=S, N-H, C-N), bond angles, and dihedral angles that define the spatial arrangement of the benzoyl and quinolinyl groups relative to the central thiourea (B124793) core would be determined. These calculated parameters are often compared with experimental data from X-ray crystallography, if available, to validate the computational model. For structurally related benzoylthiourea (B1224501) compounds, studies show that the orientation of the carbonyl and thionyl groups is typically in a trans-cis configuration, often stabilized by intramolecular hydrogen bonds.

Table 1: Hypothetical Optimized Geometrical Parameters for N-benzoyl-N'-(3-quinolinyl)thiourea (Illustrative) No specific data is available in the literature for this exact compound. This table is an illustrative example of expected results.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=S | ~1.68 Å |

| C=O | ~1.23 Å | |

| N-H (amide) | ~1.01 Å | |

| N-H (thioamide) | ~1.02 Å | |

| Bond Angle | N-C-S | ~125° |

| C-N-C | ~128° | |

| O=C-N | ~122° | |

| Dihedral Angle | O=C-N-C | ~180° (trans) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For many organic compounds, this gap is a crucial factor in their potential application as electronic materials or in predicting their reactivity in chemical reactions. DFT calculations provide precise values for EHOMO, ELUMO, and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-benzoyl-N'-(3-quinolinyl)thiourea (Illustrative) No specific data is available in the literature for this exact compound. This table is an illustrative example of expected results.

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -6.2 eV |

| ELUMO | -2.3 eV |

| Energy Gap (ΔE) | 3.9 eV |

Theoretical vibrational analysis is performed to understand the molecule's internal motions and to aid in the interpretation of experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are run at the same level of theory. These calculations predict the vibrational frequencies corresponding to different modes of motion, such as stretching, bending, and twisting of bonds.

The calculated frequencies and their corresponding assignments (e.g., ν(N-H), ν(C=O), ν(C=S)) can be directly compared with the peaks observed in experimental FT-IR and FT-Raman spectra. This correlation helps to confirm the molecular structure and provides a detailed understanding of the functional groups within the molecule. Often, calculated frequencies are scaled by a specific factor to better match experimental values, accounting for systematic errors in the theoretical method.

Molecular Dynamics Simulations

While quantum calculations examine a static, minimum-energy state, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time at a given temperature.

N-benzoyl-N'-(3-quinolinyl)thiourea has several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations can explore this "conformational landscape" by simulating the molecule's movements over a period of time. This allows researchers to identify the most stable, low-energy conformations (energy minima) and the energy barriers between them. Understanding the preferred conformations is crucial as the shape of the molecule often dictates its biological activity and physical properties.

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations are an excellent tool for studying these effects. By placing the N-benzoyl-N'-(3-quinolinyl)thiourea molecule in a simulated box of solvent molecules (e.g., water, ethanol, or DMSO), researchers can observe how interactions like hydrogen bonding with the solvent affect the molecule's conformation and flexibility. The solvent can stabilize certain conformations over others, influencing the molecule's average structure and dynamic behavior, which is critical for understanding its function in a real-world chemical or biological environment.

Intermolecular Interaction Analysis

The spatial arrangement of N-benzoyl-N'-(3-quinolinyl)thiourea molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into the stability and packing of the crystalline structure. The combination of a flexible benzoylthiourea core with a rigid, aromatic quinoline (B57606) system allows for a variety of non-covalent contacts that dictate the supramolecular architecture.

Hirshfeld surface (HS) analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This technique maps the electron distribution of a molecule in its crystalline environment, partitioning space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The surface is generated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov These distances are normalized (dₙₒᵣₘ) and color-coded onto the surface to highlight different types of intermolecular contacts.

For N-benzoyl-N'-(3-quinolinyl)thiourea, the Hirshfeld surface would reveal the relative importance of various atomic contacts. In related complex heterocyclic structures, H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions are typically the most significant, suggesting that van der Waals forces and hydrogen bonding are the primary contributors to crystal packing. mdpi.comnih.gov

A two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of these interactions. Each point on the plot corresponds to a specific (dᵢ, dₑ) pair, and the density of these points reflects the abundance of that type of contact. For analogous thiourea derivatives, the breakdown of contacts often shows a high percentage for hydrogen-based interactions.

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Complex Heterocyclic Compound. nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 41.2% | Represents the most frequent contact, indicative of significant van der Waals forces. |

| C···H/H···C | 20.3% | Highlights the importance of contacts between carbon and hydrogen atoms. |

| O···H/H···O | 17.8% | Corresponds to hydrogen bonding involving oxygen atoms. |

| N···H/H···N | 10.6% | Indicates hydrogen bonding involving nitrogen atoms. |

| Other | 10.1% | Includes minor contacts such as C···C, N···C, and O···C. |

This quantitative analysis confirms that the packing of such molecules is a cooperative effect of multiple weak interactions. researchgate.net

Beyond classical hydrogen bonds, weaker interactions play a crucial role in stabilizing the three-dimensional structure of N-benzoyl-N'-(3-quinolinyl)thiourea. The presence of multiple aromatic rings (the benzoyl and quinolinyl groups) makes it a prime candidate for π-system interactions.

π···π Stacking: The parallel or offset stacking of the aromatic quinoline and benzoyl rings is another significant stabilizing force. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of the rings. The specific geometry (e.g., face-to-face or face-to-edge) of this stacking influences the crystal packing.

Van der Waals Forces: These non-specific, distance-dependent interactions are ubiquitous and form the baseline of intermolecular cohesion. The large surface area of the N-benzoyl-N'-(3-quinolinyl)thiourea molecule results in substantial van der Waals forces, which are quantitatively represented by the high percentage of H···H contacts in Hirshfeld surface analysis. mdpi.com

Hydrogen bonds are among the strongest and most directional non-covalent interactions, profoundly influencing the conformation and packing of thiourea derivatives. rsc.org Theoretical models, often based on Density Functional Theory (DFT), are employed to investigate the geometry, strength, and nature of these bonds. nih.gov

For N-benzoyl-N'-(3-quinolinyl)thiourea, several key hydrogen bonds are predicted:

Intramolecular N-H···O Bond: A strong intramolecular hydrogen bond is expected between the amide proton (N-H) and the carbonyl oxygen (C=O). nih.gov This interaction forms a stable, pseudo-six-membered ring, which imparts a degree of planarity to the benzoylthiourea core and is a common feature in this class of compounds. nih.govresearchgate.net

Intermolecular N-H···S/N-H···N Bonds: The second N-H proton of the thiourea group and the quinoline nitrogen are available for intermolecular hydrogen bonding. Molecules can link into dimers via N-H···S hydrogen bonds. nih.gov Alternatively, N-H···N interactions involving the quinoline nitrogen can form supramolecular chains. The crystal structure of N-benzoyl-N'-(3-hydroxyphenyl)thiourea, for instance, is stabilized by O-H···S and N-H···S hydrogen bonds that form polymeric chains. researchgate.net

Theoretical calculations using methods like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions by calculating their stabilization energy (E⁽²⁾). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ubaya.ac.id For N-benzoyl-N'-(3-quinolinyl)thiourea and its derivatives, QSAR models can predict their potential biological efficacy and guide the design of new, more potent analogues. atlantis-press.comatlantis-press.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov For a series of N-benzoyl-N'-(3-quinolinyl)thiourea derivatives, these descriptors would be calculated for each analogue. They are typically categorized as:

Lipophilic Descriptors: These describe the hydrophobicity of the molecule, which influences its ability to cross cell membranes. CLogP (calculated logarithm of the partition coefficient) is a common example. atlantis-press.com

Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges and the energies of frontier molecular orbitals (EHOMO and ELUMO). These are critical for receptor-ligand interactions. atlantis-press.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include Molecular Weight (MW) and Calculated Molar Refractivity (CMR). ubaya.ac.id

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives. ubaya.ac.idatlantis-press.com

| Descriptor Class | Descriptor Name | Symbol | Description |

| Lipophilic | LogP | CLogP | Measures the hydrophobicity of the compound. |

| Electronic | Total Energy | Etotal | The total energy of the molecule at its minimum energy conformation. |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| Steric | Molecular Weight | MW | The mass of the molecule. |

| Steric | Molar Refractivity | CMR | A measure of molecular volume and polarizability. |

Once calculated, a subset of these descriptors that best correlate with biological activity is selected using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive QSAR equation. analis.com.my

A QSAR model must be rigorously validated to ensure its predictive power and robustness. nih.gov Validation involves assessing the statistical quality of the generated equation using a variety of parameters. A dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. mdpi.com

For a QSAR model developed for N-benzoyl-N'-(3-quinolinyl)thiourea derivatives, a typical linear regression equation might look like: Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The quality of this equation is judged by several statistical metrics.

Table 3: Key Statistical Parameters for QSAR Model Validation. ubaya.ac.idatlantis-press.com

| Parameter | Symbol | Description | Typical Value for a Good Model |

| Correlation Coefficient | r or R² | Measures the goodness of fit for the training set. Values are between 0 and 1. | > 0.9 |

| Standard Error of Estimate | SE | Represents the standard deviation of the residuals, indicating the model's precision. | Low value |

| Fisher's Test Value | F | Indicates the statistical significance of the model. A higher F-value suggests a more significant model. | High value |

| Significance | p-value (sig.) | The probability that the observed correlation is due to chance. | < 0.05 |

| Cross-validated R² | Q² or R²(cv) | Measures the internal predictive ability of the model using techniques like leave-one-out. | > 0.5 |

| External Validation R² | R²(pred) | Measures the predictive ability of the model on an external test set. | > 0.6 |

A study on N-benzoyl-N'-naphthylthiourea derivatives yielded a statistically significant QSAR model with r = 0.971, SE = 4.519, and F = 54.777, indicating a strong correlation between lipophilic and electronic properties and the observed activity. atlantis-press.com Similar validation would be essential to confirm the predictive power of any QSAR model for N-benzoyl-N'-(3-quinolinyl)thiourea analogues.

Coordination Chemistry of N Benzoyl N 3 Quinolinyl Thiourea As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of N-benzoyl-N'-(3-quinolinyl)thiourea is dictated by the presence of multiple potential donor atoms and its ability to exist in both neutral and deprotonated forms.

Thiourea (B124793) as a Versatile Ligand: Sulfur, Oxygen, and Nitrogen Donor Atoms

N-acylthiourea derivatives, such as N-benzoyl-N'-(3-quinolinyl)thiourea, are recognized as excellent ligands due to the presence of soft sulfur and hard oxygen and nitrogen donor atoms. rsc.org This combination allows them to coordinate with a wide range of metal centers. The primary coordination sites are typically the thiocarbonyl sulfur atom and the carbonyl oxygen atom. rsc.org However, the nitrogen atoms of the thiourea backbone and the quinoline (B57606) ring can also participate in bonding. The presence of both hard and soft donor atoms makes these ligands particularly interesting for studying the preferences of different metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

The flexibility of the benzoylthiourea (B1224501) backbone allows for the formation of a stable six-membered pseudo-ring through intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen (N-H···O=C). cardiff.ac.uk This pre-organizes the ligand for chelation.

Anionic vs. Neutral Coordination Behavior

N-benzoyl-N'-(3-quinolinyl)thiourea can coordinate to metal ions as either a neutral ligand or, upon deprotonation, as a monoanionic ligand. uzh.ch

Neutral Coordination: In its neutral form, the ligand typically coordinates in a monodentate fashion through the thiocarbonyl sulfur atom (S-donor). uzh.ch This mode is common in reactions where the conditions are not sufficiently basic to cause deprotonation.

Anionic Coordination: In the presence of a base or when reacting with metal salts that can promote deprotonation (like metal acetates), the N-H proton between the carbonyl and thiocarbonyl groups can be lost. This results in a monoanionic ligand that typically acts as a bidentate chelating agent, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-chelation). uzh.chtandfonline.com This is the most common coordination mode for N-acylthiourea derivatives, leading to the formation of stable, neutral metal complexes. ksu.edu.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-benzoyl-N'-(3-quinolinyl)thiourea generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II/III), Pt(II), Pd(II), Fe(III))

N-acylthiourea derivatives readily form complexes with a wide array of transition metals. Research has documented the synthesis of complexes with Cu(II), Ni(II), Co(II/III), Pt(II), Pd(II), and Fe(III). uzh.chtandfonline.comnih.gov The resulting complexes often exhibit interesting geometries and properties. For instance, analogous N-benzoyl-N',N'-dialkylthiourea ligands have been shown to form square-planar complexes with Ni(II) and Pt(II), and tetrahedral or octahedral complexes with Co(II/III). nih.gov Platinum(II) complexes with similar thiourea ligands have been synthesized by reacting the ligand with precursors like [PtCl2(PPh3)2]. rsc.org

Synthesis Conditions and Stoichiometry

The synthesis of these metal complexes is typically achieved by mixing stoichiometric amounts of the ligand and the metal salt in a solvent such as ethanol, methanol, or acetone. ksu.edu.trhilarispublisher.com The reaction mixture is often heated under reflux to ensure completion. The stoichiometry of the resulting complexes depends on the metal ion's oxidation state and coordination number. For divalent metal ions like Ni(II) and Cu(II), 1:2 (metal:ligand) complexes with the general formula [M(L)2] are commonly formed, where L represents the deprotonated, anionic form of the ligand. bohrium.com For trivalent metals like Fe(III) or Co(III), complexes with a 1:3 stoichiometry, [M(L)3], can be expected. nih.govbohrium.com

Table 1: Examples of Synthesis Conditions and Stoichiometry for N-Acylthiourea Complexes

| Metal Ion | Common Precursor | Solvent | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Formula (L = Anionic Ligand) |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O | Ethanol | 1:2 | [Cu(L)₂] |

| Ni(II) | NiCl₂·6H₂O | Methanol | 1:2 | [Ni(L)₂] |

| Co(II/III) | CoCl₂·6H₂O | Ethanol | 1:2 or 1:3 | [Co(L)₂] or [Co(L)₃] |

| Pt(II) | K₂[PtCl₄] | Acetone/Methanol | 1:2 | [Pt(L)₂] |

| Fe(III) | FeCl₃ | Ethanol | 1:3 | [Fe(L)₃] |

Spectroscopic and X-ray Structural Characterization of Complexes

The structures of N-benzoyl-N'-(3-quinolinyl)thiourea and its metal complexes are elucidated using various analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the ligand. In the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=S) are observed. hilarispublisher.com Upon complexation via the O,S-bidentate mode, the ν(C=O) band shifts to a lower frequency (wavenumber), and the ν(C=S) band also shifts, indicating the involvement of both the carbonyl oxygen and thiocarbonyl sulfur in coordination. The disappearance of the ν(N-H) band confirms the deprotonation of the ligand. hilarispublisher.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Pt(II), Pd(II)). In ¹H NMR of the free ligand, the N-H protons appear as distinct signals. Upon complexation, the signal for the deprotonated N-H disappears. uzh.ch In ¹³C NMR, shifts in the signals for the C=O and C=S carbons provide further evidence of coordination. The thiocarbonyl carbon signal typically appears around 180 ppm, while the carbonyl carbon is observed near 165 ppm in related free ligands.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The spectra are characterized by ligand-to-metal charge transfer (LMCT) bands and, for transition metals with d-electrons, d-d transition bands which are indicative of the coordination environment (e.g., octahedral, square-planar). tandfonline.com

Table 2: Typical Spectroscopic Data for N-Acylthiourea Ligands and their Metal Complexes

| Technique | Free Ligand (Typical Values) | Coordinated Ligand (Change upon O,S-Chelation) |

|---|---|---|

| IR (cm⁻¹) | ν(N-H): ~3180ν(C=O): ~1710ν(C=S): ~1190 | Disappearance of ν(N-H)Shift of ν(C=O) to lower frequencyShift of ν(C=S) to lower frequency |

| ¹³C NMR (ppm) | C=S: ~180C=O: ~165 | Shift in C=S and C=O signals |

| UV-Vis | Intraligand π→π* and n→π* transitions | Appearance of d-d transition and Ligand-to-Metal Charge Transfer (LMCT) bands |

Structural Analysis of Coordination Compounds

The structural characteristics of metal complexes containing N-benzoyl-N'-(3-quinolinyl)thiourea are defined by the coordination environment around the central metal ion and the non-covalent interactions that stabilize the resulting structures.

Coordination Geometry and Stereochemistry Around Metal Centers

N-benzoyl-N'-(3-quinolinyl)thiourea is a versatile ligand capable of coordinating to metal ions in several ways, primarily acting as a bidentate chelating agent. techno-serv.netuzh.ch The coordination typically involves the thiocarbonyl sulfur atom and either the carbonyl oxygen atom or the nitrogen atom of the quinoline ring. The resulting complexes exhibit various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. techno-serv.netrsc.org

While specific crystal structures for complexes of N-benzoyl-N'-(3-quinolinyl)thiourea are not extensively documented in publicly available literature, the coordination behavior can be reliably inferred from studies on analogous N-acyl-N'-pyridyl/quinolinyl thiourea derivatives. techno-serv.net These related compounds demonstrate a rich coordination chemistry, forming complexes with diverse stereochemistries.

Commonly observed geometries include:

Tetrahedral: This geometry is frequent for d¹⁰ metal ions like Zn(II) and Cu(I). rsc.org For instance, in complexes with a 2:1 ligand-to-metal ratio, two bidentate thiourea ligands coordinate to the metal center. rsc.org Copper(I) complexes can also adopt a distorted tetrahedral geometry. rsc.orgnih.gov

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.orgnih.gov In these cases, the metal center is typically coordinated by two deprotonated ligands in a cis or trans configuration, forming stable [ML₂] type complexes. nih.govrsc.org

Octahedral: Metal ions like Co(III) can form six-coordinate octahedral complexes, often with a 3:1 ligand-to-metal ratio, [ML₃]. nih.gov

The specific mode of chelation—either through the sulfur and quinolinyl nitrogen (S,N) atoms or the sulfur and carbonyl oxygen (S,O) atoms—is a critical factor. techno-serv.net The presence of the quinoline nitrogen provides a soft donor site that can readily coordinate with many transition metals. techno-serv.net

| Metal Ion | Coordination Geometry | Donor Atoms | Example Complex Type | Reference |

|---|---|---|---|---|

| Cu(I) | Tetrahedral (distorted) | S, N | [Cu(L)₂]⁺ | rsc.org |

| Zn(II) | Tetrahedral (distorted) | S, O | [Zn(L)₂] | rsc.org |

| Ni(II) | Square Planar | S, O or S, N | [Ni(L)₂] | rsc.orgrsc.org |

| Pt(II) | Square Planar | S, O | [Pt(L)₂] | nih.gov |

| Co(III) | Octahedral | S, O | [Co(L)₃] | nih.gov |

Role of Intramolecular and Intermolecular Interactions in Complex Stability

The stability and solid-state architecture of N-benzoyl-N'-(3-quinolinyl)thiourea complexes are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds.

A predominant feature in the vast majority of N-benzoylthiourea derivatives and their complexes is a strong intramolecular hydrogen bond . nih.govnih.gov This bond forms between the amide proton (N-H) of the thiourea backbone and the carbonyl oxygen (C=O) atom. nih.gov This interaction creates a highly stable, planar, six-membered pseudo-ring (often denoted as an S(6) motif) which locks the ligand into a specific conformation. nih.gov This pre-organization of the ligand is crucial as it influences its chelating ability and the stereochemistry of the resulting metal complex.

In addition to this key intramolecular interaction, intermolecular hydrogen bonds play a vital role in stabilizing the crystal lattice. nih.gov Centrosymmetric dimers are commonly formed through pairs of N-H···S hydrogen bonds, where the second N-H proton of the thiourea moiety on one molecule interacts with the thiocarbonyl sulfur atom of an adjacent molecule. nih.gov Other weaker interactions, such as C-H···O, C-H···S, and π-π stacking between the aromatic benzoyl and quinolinyl rings, further contribute to the cohesion and stability of the supramolecular structure. nih.gov

| Interaction Type | Donor | Acceptor | Typical Result | Reference |

|---|---|---|---|---|

| Intramolecular | N-H (amide) | O=C (carbonyl) | Forms a stable S(6) pseudo-six-membered ring, planarizing the S-C-N-C-O fragment. | nih.gov |

| Intermolecular | N-H (thiourea) | S=C (thiocarbonyl) | Links molecules into centrosymmetric dimers or extended chains. | nih.gov |

Ligand Field Parameters and Electronic Spectra of Metal Complexes

The electronic spectra of metal complexes of N-benzoyl-N'-(3-quinolinyl)thiourea provide valuable insight into the coordination geometry and the nature of the metal-ligand bonding. The spectra are typically measured in the UV-Visible region and feature a combination of ligand-centered transitions and bands that arise from the coordination to the metal ion. hilarispublisher.com

The spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, which are assigned to π–π* transitions originating from the benzoyl and quinolinyl aromatic rings, and n–π* transitions associated with the C=O and C=S chromophores. hilarispublisher.com

Upon complexation, significant changes occur in the electronic spectrum. The ligand-centered bands may shift in position and intensity, and new bands often appear in the visible region. utm.my These new absorptions are generally of two types:

d-d Transitions: These are relatively weak absorptions that arise from the promotion of an electron between d-orbitals of the metal center that have been split in energy by the ligand field. The energy and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion.

Charge-Transfer (CT) Transitions: These are typically much more intense than d-d bands and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. utm.my In thiourea complexes, LMCT bands involving the sulfur donor are common.

| Complex / Ligand | Absorption Bands (λmax, nm) | Assignment | Reference |

|---|---|---|---|

| Free N-Aroylthiourea Ligand | ~250-280, ~325 | π–π* (aromatic), n–π* (C=O, C=S) | hilarispublisher.com |

| Cu(II) Complex | ~265 (shifted ligand band), ~429, ~507 | π–π*, Metal-to-Ligand Charge Transfer (MLCT) | utm.my |

| Co(II) Complex | ~39,702 cm⁻¹ (~252 nm), ~30,864 cm⁻¹ (~324 nm) | Charge Transfer, Ligand Bands | ksu.edu.tr |

| Ni(II) Complex | ~42,918 cm⁻¹ (~233 nm), ~27,933 cm⁻¹ (~358 nm) | Charge Transfer, Ligand Bands | ksu.edu.tr |

Mechanistic Biological Studies and Structure Activity Relationships Sar in N Benzoyl N 3 Quinolinyl Thiourea Derivatives

In Vitro Anti-Proliferative and Cytotoxic Activity Studies

The anti-cancer potential of N-benzoyl-N'-(3-quinolinyl)thiourea derivatives has been a primary focus of investigation. Researchers have employed a variety of cancer cell lines to assess their efficacy and to understand the structure-activity relationships that govern their cytotoxic effects.

Investigation Against Cancer Cell Lines (e.g., HeLa, MCF-7, T47D)

Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of N-benzoyl-N'-(3-quinolinyl)thiourea derivatives against a panel of human cancer cell lines. For instance, N-benzoyl-N'-phenylthiourea derivatives have been investigated as potential anticancer agents against T47D, MCF-7, and HeLa cell lines. researchgate.netjppres.com One study reported that 1-benzoyl-3-methylthiourea derivatives exhibited potent cytotoxicity against HeLa cell lines, with IC50 values ranging from 160 to 383 μg/mL, which was stronger than the reference drug hydroxyurea (B1673989) (IC50 value of 428 μg/mL). researchgate.netresearchgate.net The 1-(4-Nitrobenzoyl-3-methylthiourea) compound, in particular, displayed the highest activity with an IC50 of 160 μg/mL. researchgate.net

In another study, N-benzoyl-N'-(8-quinolinyl)thiourea demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values were reported to be 20.5 µM for MCF-7, 25.3 µM for A549, and 30.1 µM for PC-3. Furthermore, derivatives of N-benzoyl-3-allylthiourea (BATU) have shown higher cytotoxic effects on MCF-7/HER-2 cell lines (IC50 value 0.64 mM) compared to MCF-7 cell lines (IC50 value 1.47 mM), suggesting a selective activity against cells overexpressing HER-2. nih.gov

The substitution pattern on the benzoyl and quinolinyl rings plays a crucial role in the cytotoxic activity. For example, N-benzoyl-N'-phenylthiourea and its four derivatives have shown to be toxic to MCF-7 breast cancer cells. ubaya.ac.id The 2,4-dichloro derivative of N-benzoyl-N'-phenylthiourea exhibited the most potent activity with an IC50 value of 0.31 mM. ubaya.ac.id

Table 1: Cytotoxic Activity of N-Benzoyl-N'-(3-quinolinyl)thiourea Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 1-(4-Nitrobenzoyl-3-methylthiourea) | HeLa | 160 µg/mL | researchgate.net |

| N-benzoyl-N'-(8-quinolinyl)thiourea | MCF-7 | 20.5 µM | |

| N-benzoyl-N'-(8-quinolinyl)thiourea | A549 | 25.3 µM | |

| N-benzoyl-N'-(8-quinolinyl)thiourea | PC-3 | 30.1 µM | |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | nih.gov |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 mM | nih.gov |

| 2,4-dichloro-N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | ubaya.ac.id |

| N-benzoyl-N'-(3-quinolinyl)thiourea | MCF-7 | 225 µM | |

| N-benzoyl-N'-(3-quinolinyl)thiourea | U937 | 140 µM |

Cell-Based Assays for Viability and Apoptosis Induction

To elucidate the mechanisms underlying their anti-cancer effects, researchers have utilized various cell-based assays. These assays have confirmed that N-benzoyl-N'-(3-quinolinyl)thiourea derivatives can induce apoptosis, or programmed cell death, in cancer cells.

For instance, N-benzoyl-N'-(8-quinolinyl)thiourea was found to induce cell cycle arrest in the S phase and increase lactate (B86563) dehydrogenase (LDH) levels, which is indicative of cellular stress and damage. The compound N-benzoyl-N'-(3-quinolinyl)thiourea has been shown to trigger apoptotic pathways, leading to increased levels of LDH in MCF-7 breast cancer cells.

The induction of apoptosis has been further confirmed through various assays, including those that measure the activation of caspases, a family of proteases that are essential for apoptosis. nih.gov Studies on new quinoline (B57606) and isatin (B1672199) derivatives have also highlighted their ability to induce apoptosis. nih.gov Furthermore, the anti-proliferative activity of some thiourea (B124793) derivatives has been linked to their ability to inhibit EGFR and HER-2, leading to apoptosis. researchgate.netnih.gov

Enzyme Inhibition Studies

In addition to their direct cytotoxic effects, N-benzoyl-N'-(3-quinolinyl)thiourea derivatives have been shown to inhibit the activity of several key enzymes involved in cancer progression and other diseases.

Macrophage Migration Inhibitory Factor (MIF) Inhibitory Activity and Tautomerase Assays

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a role in various inflammatory diseases and cancer. Some thiourea derivatives have been identified as potential MIF inhibitors. unair.ac.idresearchgate.netdoaj.org In one study, N-benzoyl-N'-phenylthiourea derivatives were investigated for their MIF inhibitory activity. unair.ac.id While in silico studies predicted good bioactivity, the in vitro tautomerase activity assay showed that two of the designed compounds only exhibited a low inhibitory activity, with a decrease in tautomerase activity of the MIF target protein of 10.1% and 6.2%, respectively, compared to the positive control. unair.ac.idresearchgate.net This highlights the importance of experimental validation of computational predictions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition Mechanisms

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Several studies have focused on designing and synthesizing N-benzoyl-N'-(3-quinolinyl)thiourea derivatives as VEGFR-2 inhibitors.

New quinoline and isatin derivatives have been synthesized and shown to strongly inhibit VEGFR-2 kinase activity. nih.gov The design of these compounds often involves incorporating structural features known to be important for VEGFR-2 inhibition. For example, some designs have utilized a quinoline or isatin moiety as the heteroaromatic system and a thiazolidine-2,4-dione moiety as a linker. nih.gov These structural modifications aim to enhance binding to the ATP-binding site of the VEGFR-2 catalytic domain, thereby inhibiting its kinase activity. researchgate.net

Other Enzyme Target Modulations (e.g., Urease, Cholinesterase)

Beyond their well-documented effects on primary disease targets, N-benzoyl-N'-(3-quinolinyl)thiourea derivatives have been explored for their ability to modulate other key enzymes, such as urease and cholinesterase.

Urease Inhibition: Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by bacteria like Helicobacter pylori and Proteus species. The inhibitory potential of thiourea derivatives against this enzyme has been a subject of considerable research. Studies have shown that the introduction of a benzoyl group to the thiourea core can enhance urease inhibitory activity. nih.gov The nature and position of substituents on the phenyl ring of benzoylthiourea (B1224501) derivatives have a variable impact on their inhibitory effects. nih.gov For instance, some research indicates that compounds featuring methoxy (B1213986) groups on the phenyl ring exhibit strong inhibition of urease. nih.gov Kinetic studies have suggested that benzoylthiourea derivatives can act as mixed-type inhibitors, binding to both catalytic and allosteric sites of the enzyme. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in managing Alzheimer's disease. Thiourea derivatives have been investigated as potential inhibitors of these enzymes. nih.gov Research has demonstrated that certain thiourea and pyrazoline derivatives can be potent and selective inhibitors of either AChE or BChE, while some exhibit dual inhibitory activity against both. nih.gov

Receptor Interaction and Signaling Pathway Modulation

The interaction of N-benzoyl-N'-(3-quinolinyl)thiourea derivatives with cellular receptors and their subsequent modulation of signaling pathways are crucial to their therapeutic potential, particularly in cancer research.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in tumor cell proliferation and survival. dntb.gov.ua The quinazoline (B50416) scaffold, a structural component related to the quinoline in the title compound, is a favorable feature for EGFR inhibitors. nih.gov Research into thiourea-containing compounds has shown their potential as EGFR inhibitors. dntb.gov.uaresearchgate.net

In silico studies of 1-benzoyl-3-methylthiourea derivatives have indicated their potential as EGFR tyrosine kinase inhibitors. researchgate.netbohrium.com Molecular docking studies have been employed to predict the binding affinity of these derivatives to the EGFR active site, with some compounds showing favorable binding energies. researchgate.netbohrium.com For instance, 1-(3-Chlorobenzoyl)-3-methylthiourea was identified as having a particularly low binding energy. researchgate.net Structure-activity relationship (SAR) studies on related quinazolinone derivatives have shown that modifications to the linker between the quinazolinone core and the phenyl ring significantly impact EGFR inhibitory activity, with amide linkers being particularly favorable. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER-2) is another important target in cancer, especially in certain types of breast cancer. nih.govresearchgate.net Research has explored the effect of N-benzoyl-thiourea derivatives on HER-2 expression. One study on N-benzoyl-3-allylthiourea (BATU) demonstrated that it could enhance cytotoxicity against breast cancer cells overexpressing HER-2. nih.govresearchgate.netnih.gov The findings suggested that BATU increases HER-2 expression and inhibits the activation of nuclear factor kappa B (NF-kB), a key player in cell proliferation. nih.govresearchgate.netnih.gov This suggests a potential role for these compounds as complementary agents in the therapy of HER-2 positive breast cancer. nih.govnih.gov Another study involving in-silico docking and in-vitro cytotoxic activity of N-(4-bromo)-benzoyl-N'-phenylthiourea on HER2-positive primary breast cancer cells showed it to be more potent than 4-(tert-butyl)-N-benzoylurea. ubaya.ac.id

Antimicrobial and Antifungal Activity Assessment

N-benzoyl-N'-(3-quinolinyl)thiourea derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.

Thiourea derivatives have long been recognized for their antibacterial properties. nih.gov The antimicrobial activity is often linked to the substitution pattern on the thiourea scaffold. nih.gov For instance, thiourea derivatives with electron-withdrawing groups tend to show good antibacterial activity. nih.gov The addition of halogen atoms to the phenyl group of thiourea derivatives has also been shown to result in good antibacterial activity. nih.gov

Studies on benzoylthiourea derivatives bearing alanine (B10760859) have shown weak to strong antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. repec.org S. aureus was found to be the most susceptible to these derivatives. repec.org In some cases, the antibacterial activity of thiourea derivatives has been found to be comparable to standard antibiotics. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by targeting bacterial enzymes like DNA gyrase B. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-fluorobenzoylthiourea α-alanine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Strongest activity among tested derivatives | repec.org |

| Benzoylthiourea α-alanine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Weak to strong activity | repec.org |

| 4-chlorobenzoylthiourea β-alanine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Weak to strong activity | repec.org |

This table is for illustrative purposes and represents a summary of findings from the referenced sources.

The antifungal potential of N-benzoyl-N'-(3-quinolinyl)thiourea and its analogs has also been a focus of investigation. nih.gov Thiourea derivatives have shown activity against a variety of fungal pathogens. nih.govnih.gov For example, N-benzoyl-N'-alkylthioureas and their metal complexes have been tested against the fungus Penicillium digitatum and the yeast Saccharomyces cerevisiae. nih.gov

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Fungal/Yeast Strain | Activity | Reference |

|---|---|---|---|

| N-benzoyl-N'-alkylthioureas | Penicillium digitatum, Saccharomyces cerevisiae | Fungal growth inhibition | nih.gov |

| N-(piperidylthiocarbonyl) benzamide | Botrytis cinerea, Myrothecium, Verticillium dahliae | Antifungal activity | nih.gov |

| Trifluoromethyl-substituted benzoylthioureas | General | Intensive antifungal activity | nih.gov |

This table is for illustrative purposes and represents a summary of findings from the referenced sources.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. This is a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. researchgate.net

The biological activity of N-benzoyl-N'-arylthiourea derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and the quinoline rings.

A study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells revealed that the addition of chloro groups significantly impacts cytotoxicity. researchgate.net The 2,4-dichloro substituted derivative (2,4-Cl BFTU) showed the most potent activity with an IC50 of 0.31 mM, indicating that both electronic and steric effects of substituents are crucial. researchgate.net Generally, the presence of electron-withdrawing groups on the phenyl ring can increase antibacterial activity, particularly when placed at the meta- and para-positions.

In another series of benzoylthiourea derivatives, compounds with a single fluorine atom on the phenyl ring displayed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. This highlights how different substitution patterns can tune the biological activity profile.

Table 2: SAR of N-Benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cancer Cells

| Compound | Substituent on Phenyl Ring | IC50 (mM) | Reference |

|---|---|---|---|

| BFTU | H | 0.54 | researchgate.net |

| 2-Cl-BFTU | 2-Chloro | 0.43 | researchgate.net |

| 3-Cl-BFTU | 3-Chloro | 0.48 | researchgate.net |

| 4-Cl-BFTU | 4-Chloro | 0.39 | researchgate.net |

| 2,4-Cl-BFTU | 2,4-Dichloro | 0.31 | researchgate.net |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the N-benzoyl-N'-arylthiourea class, the key pharmacophoric features generally include:

One or more hydrogen bond acceptors (e.g., the carbonyl oxygen and thiocarbonyl sulfur).

One or more hydrogen bond donors (e.g., the N-H protons of the thiourea bridge).

Aromatic/hydrophobic regions (the benzoyl and quinoline rings).

Pharmacophore modeling can be used for lead optimization by identifying the key features of a lead compound essential for its activity. nih.gov New compounds can then be designed that retain these features while improving other properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical basis for lead optimization. For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives yielded the following equation: Log 1/IC50 = 0.354 π + 0.064 This equation indicates that the cytotoxic activity is influenced by the hydrophobicity (π) of the substituents. researchgate.net A similar QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that anticancer activity was influenced by both lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com

Lead optimization for this class of compounds would involve a multi-step protocol:

Identify key conformational features and functional groups through initial screening and docking.

Synthesize a focused library of analogs with systematic modifications to the benzoyl and quinoline rings.

Evaluate the biological activity of the new analogs and develop robust SAR and QSAR models to rationalize the findings and guide further design.

This iterative process of design, synthesis, and testing, informed by computational analysis, is essential for developing N-benzoyl-N'-(3-quinolinyl)thiourea derivatives into potent and selective therapeutic agents.

Advanced Applications and Future Research Directions

N-Benzoyl-N'-(3-quinolinyl)thiourea as a Precursor in Heterocyclic Synthesis

The reactive nature of the N-acylthiourea moiety makes N-benzoyl-N'-(3-quinolinyl)thiourea a valuable precursor for the synthesis of various heterocyclic systems. The thiourea (B124793) backbone, containing nucleophilic nitrogen and sulfur atoms as well as an electrophilic carbon, can participate in a range of cyclization reactions. Acyl thioureas are known to be excellent starting materials for creating new heterocyclic compounds. nih.gov While specific examples detailing the use of N-benzoyl-N'-(3-quinolinyl)thiourea as a starting material are an area for future exploration, the inherent reactivity of its functional groups suggests significant potential. For instance, reactions targeting the thiourea unit can lead to the formation of thiazole, pyrimidine, or other sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov The presence of the quinoline (B57606) ring further allows for modifications and annulation reactions to build more complex, polycyclic aromatic systems.

Potential as Organocatalysts in Organic Transformations

There is a growing interest in using thiourea derivatives as organocatalysts, primarily due to their ability to act as hydrogen-bond donors. nih.gov The two N-H protons of the thiourea group can form non-covalent bonds with substrates, activating them towards nucleophilic attack. This mechanism is central to their catalytic activity in reactions like Michael additions and Mannich reactions. nih.gov

While the catalytic activity of N-benzoyl-N'-(3-quinolinyl)thiourea has not been extensively documented, its structure is highly promising. The combination of the thiourea moiety for hydrogen bonding and the quinoline ring, which could influence the steric and electronic environment of the catalytic pocket, makes it an intriguing candidate for development. Research into quinine-based thiourea catalysts has demonstrated that complex chiral scaffolds can lead to high enantioselectivity in asymmetric reactions. nih.gov This suggests that the quinoline portion of N-benzoyl-N'-(3-quinolinyl)thiourea could be similarly exploited to induce stereoselectivity in organic transformations.

Exploration in Materials Science and Molecular Recognition Systems

In the realm of materials science, N-benzoyl-N'-(3-quinolinyl)thiourea is recognized for its capacity to act as a versatile ligand in coordination chemistry. The presence of multiple donor atoms (N, O, S) allows it to form stable complexes with a wide array of metal ions. These metal complexes are instrumental in the development of new materials with tailored magnetic, optical, or catalytic properties. The self-assembly of these molecules, guided by hydrogen bonding, can lead to the formation of supramolecular structures with potential applications in nanotechnology and crystal engineering.

The thiourea group is a well-established motif for molecular recognition, particularly for anions, through hydrogen bonding. nih.gov The ability of the N-H protons to interact with anions makes these compounds effective receptors.

Investigative Studies in Corrosion Inhibition

The molecular structure of N-benzoyl-N'-(3-quinolinyl)thiourea makes it a compelling candidate for corrosion inhibition. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier. The effectiveness of this adsorption is enhanced by the presence of heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings.

Studies on analogous benzoylthiourea (B1224501) compounds have demonstrated significant corrosion inhibition for steel in acidic media. researchgate.net The mechanism involves the spontaneous and exothermic adsorption of the inhibitor molecules onto the steel surface, a process that fits the Langmuir adsorption isotherm. researchgate.net The presence of the quinoline ring, nitrogen and sulfur atoms in the thiourea group, and the oxygen atom in the benzoyl group in N-benzoyl-N'-(3-quinolinyl)thiourea provides multiple active centers for adsorption onto a metal surface. Future research would likely focus on quantifying its inhibition efficiency on various metals and alloys under different corrosive conditions.

Role in Anion Receptor Chemistry

The field of supramolecular chemistry has identified thiourea-based molecules as highly effective receptors for anions. nih.gov The two N-H groups on the thiourea moiety act as hydrogen bond donors, allowing the molecule to bind with various anions such as fluoride, acetate, and phosphate. nih.gov The strength and selectivity of this binding can be tuned by modifying the substituents attached to the thiourea core.

| Potential Application | Underlying Principle | Key Structural Features |

| Heterocyclic Synthesis | Serves as a reactive building block for cyclization reactions. | Thiourea moiety, Benzoyl group, Quinoline ring. |

| Organocatalysis | Acts as a hydrogen-bond donor to activate substrates. | Thiourea N-H protons. |

| Materials Science | Forms stable complexes with metal ions; self-assembles into supramolecular structures. | N, S, O donor atoms for metal coordination. |

| Corrosion Inhibition | Adsorbs onto metal surfaces to form a protective film. researchgate.net | Heteroatoms (N, S, O) and aromatic quinoline ring. |

| Anion Recognition | Binds anions through hydrogen bonding. nih.gov | Thiourea N-H protons act as H-bond donors. nih.gov |

Future Directions in Synthetic Methodology Development

The established synthesis of N-benzoyl-N'-(3-quinolinyl)thiourea involves the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189), which forms benzoyl isothiocyanate in situ, followed by a reaction with 3-aminoquinoline (B160951). While effective, future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic protocols.

Key areas for development include: